molecular formula C18H20N2O B2913033 3-[1-(2-Phenylethyl)benzimidazol-2-yl]propan-1-ol CAS No. 333746-96-6

3-[1-(2-Phenylethyl)benzimidazol-2-yl]propan-1-ol

Cat. No.: B2913033
CAS No.: 333746-96-6
M. Wt: 280.371
InChI Key: HMALPTBELUNNDS-UHFFFAOYSA-N
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Description

3-[1-(2-Phenylethyl)benzimidazol-2-yl]propan-1-ol is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Phenylethyl)benzimidazol-2-yl]propan-1-ol typically involves the condensation of o-phenylenediamine with phenylacetic acid under acidic conditions to form the benzimidazole core. This is followed by the alkylation of the benzimidazole with 3-chloropropanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems can ensure precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Phenylethyl)benzimidazol-2-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzimidazole ring can be reduced to form a dihydrobenzimidazole derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

    Oxidation: Formation of 3-[1-(2-Phenylethyl)benzimidazol-2-yl]propanal.

    Reduction: Formation of 3-[1-(2-Phenylethyl)dihydrobenzimidazol-2-yl]propan-1-ol.

    Substitution: Formation of 3-[1-(2-Phenylethyl)benzimidazol-2-yl]propyl chloride or bromide.

Scientific Research Applications

3-[1-(2-Phenylethyl)benzimidazol-2-yl]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[1-(2-Phenylethyl)benzimidazol-2-yl]propan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the phenylethyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylethylbenzimidazole: Lacks the propanol chain.

    3-[1-(2-Phenylethyl)benzimidazol-2-yl]propanal: An oxidized derivative.

Uniqueness

3-[1-(2-Phenylethyl)benzimidazol-2-yl]propan-1-ol is unique due to its combination of a benzimidazole ring, a phenylethyl group, and a propanol chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

3-[1-(2-phenylethyl)benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-14-6-11-18-19-16-9-4-5-10-17(16)20(18)13-12-15-7-2-1-3-8-15/h1-5,7-10,21H,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMALPTBELUNNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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